
statistical analysis of performance
improvements from creatinine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Creatinine monohydrate

Cat. No.: B14218668 Get Quote

Creatine Monohydrate: A Comparative Guide to
Performance Enhancement
For Researchers, Scientists, and Drug Development Professionals

Creatine monohydrate stands as one of the most extensively researched and utilized ergogenic

aids in the realm of sports nutrition and clinical applications. Its efficacy in augmenting muscle

performance, particularly in activities requiring short bursts of high-intensity effort, is well-

documented in scientific literature. This guide provides a comprehensive statistical analysis of

performance improvements attributable to creatine monohydrate supplementation, offering a

comparative look at its effects against placebo and detailing the underlying physiological

mechanisms and experimental protocols.

Quantitative Analysis of Performance Improvements
Creatine monohydrate supplementation has consistently demonstrated statistically significant

improvements in various performance metrics. The following tables summarize the quantitative

data from multiple studies, showcasing the extent of these enhancements.

Table 1: Improvement in Maximal Power and Strength
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Performance Metric Population
Supplementation
Protocol

Improvement vs.
Placebo

Maximal

Power/Strength
General

Short-term (5-7 days,

20 g/day )
5-15%

Work during maximal

effort muscle

contractions

General
Short-term (5-7 days,

20 g/day )
5-15%

Single-effort sprint

performance
General

Short-term (5-7 days,

20 g/day )
1-5%

Repetitive sprint

performance
General

Short-term (5-7 days,

20 g/day )
5-15%

Bench Press 1 RM
Resistance-trained

males
6 weeks Significant increase

Back Squat 1 RM
Resistance-trained

men
12 weeks

Significant

improvement

Jump Squat

Performance

Resistance-trained

men
12 weeks

Improved

performance

Upper-body strength Adults < 50 years
4-12 weeks, 2-10

g/day
4.43 kg increase

Lower-body strength Adults < 50 years
4-12 weeks, 2-10

g/day
11.35 kg increase

Table 2: Effect Size on Lower and Upper Limb Strength
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Exercise Overall Effect Size

Back Squat Strength 0.336

Leg Press Strength 0.297

Quadriceps Strength 0.266

Global Lower Limb Strength 0.266

Bench Press Strength 0.265

Chest Press Strength 0.677

Pectoral Exercise 0.289

Global Upper Limb Strength 0.317

Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the validity and

applicability of the findings. Below are detailed protocols from key experiments investigating the

effects of creatine monohydrate.

Protocol 1: Short-Term Creatine Loading on Strength
and Power

Objective: To assess the effects of a 5-day creatine loading phase on anaerobic power and

muscular strength.

Participants: Young adult males with resistance training experience.

Supplementation Protocol: Participants were administered 20 grams of creatine

monohydrate per day, divided into four 5-gram doses, for a duration of 5 days. The placebo

group received a calorically equivalent placebo (e.g., carboxymethyl cellulose) following the

same dosing schedule.[1]

Performance Testing:

Anaerobic Power: Wingate test to measure average anaerobic power.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.mdpi.com/2072-6643/8/3/143
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14218668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Muscular Strength: One-repetition maximum (1RM) testing for the back squat.

Key Findings: Significant improvements in both average anaerobic power and back squat

strength were observed in the creatine group compared to the placebo group after the 5-day

loading period.[2]

Protocol 2: Long-Term Creatine Supplementation with
Resistance Training

Objective: To evaluate the impact of 12 weeks of creatine supplementation combined with a

periodized resistance training program on muscle strength and body composition.

Participants: Resistance-trained men.

Supplementation Protocol: The experimental group received a loading dose of 25 grams of

creatine monohydrate per day for the first week, followed by a maintenance dose of 5 grams

per day for the remaining 11 weeks.[3] The control group ingested a placebo.

Intervention: All participants engaged in a structured, periodized heavy resistance training

program for 12 weeks.

Performance and Body Composition Measures:

Strength: 1RM for bench press and back squat.

Body Composition: Assessed for changes in fat-free mass.

Key Findings: The creatine supplementation group demonstrated significantly greater

increases in bench press and squat strength, as well as fat-free mass, compared to the

resistance training-only group.[4]

Signaling Pathways and Mechanisms of Action
Creatine exerts its ergogenic effects through various physiological pathways. The primary

mechanism involves increasing intramuscular phosphocreatine (PCr) stores, which enhances

the regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[5]

This rapid ATP resynthesis is critical during high-intensity, short-duration exercises.
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Beyond its role in energy metabolism, creatine supplementation has been shown to influence

key signaling pathways involved in muscle protein synthesis and hypertrophy. One of the most

notable is the Akt/mTOR pathway.
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Caption: Creatine's dual role in energy metabolism and anabolic signaling.

Evidence suggests that creatine supplementation can enhance the activation of the Akt/mTOR

pathway, potentially through increased expression of insulin-like growth factor 1 (IGF-1).[6] This

leads to increased phosphorylation of downstream targets like p70S6K, a key regulator of

protein synthesis, ultimately contributing to muscle growth.[6]

Experimental Workflow
The standardized workflow for a randomized controlled trial investigating creatine monohydrate

is depicted below. This process ensures the objective evaluation of its effects on performance.
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Phase 1: Planning & Recruitment

Phase 2: Intervention

Phase 3: Data Collection & Analysis

Participant Recruitment

Baseline Testing

Randomization

Creatine Group Placebo Group

Supplementation Period

Post-Intervention Testing

Data Analysis

Results & Conclusion
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Caption: Standard workflow for a creatine supplementation clinical trial.
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In conclusion, the body of evidence strongly supports the efficacy of creatine monohydrate as a

performance-enhancing supplement. The quantitative data from numerous studies reveal

significant improvements in strength, power, and work capacity. These effects are underpinned

by well-defined physiological mechanisms, including enhanced energy metabolism and the

modulation of anabolic signaling pathways. The standardized experimental protocols outlined

provide a framework for the continued investigation and validation of creatine's ergogenic

properties.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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